molecular formula C14H15N7 B12268708 N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine

Cat. No.: B12268708
M. Wt: 281.32 g/mol
InChI Key: ZNVXTZFCIMDDIT-UHFFFAOYSA-N
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Description

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine is a heterocyclic compound that features a triazolo-pyrimidine core fused with an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine typically involves the reaction of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine with 2-pyridyl azetidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby preventing cell cycle progression. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
  • 1-(pyridin-2-yl)azetidin-3-amine
  • 7-aryl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine

Uniqueness

N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyridin-2-yl)azetidin-3-amine is unique due to its fused triazolo-pyrimidine and azetidine rings, which confer specific biological activities not observed in the individual components. This structural uniqueness enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

IUPAC Name

5-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C14H15N7/c1-10-6-13(21-14(18-10)16-9-17-21)19-11-7-20(8-11)12-4-2-3-5-15-12/h2-6,9,11,19H,7-8H2,1H3

InChI Key

ZNVXTZFCIMDDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

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